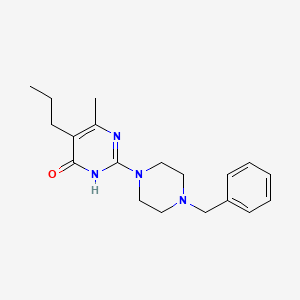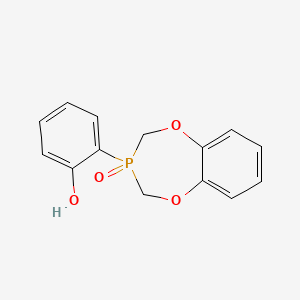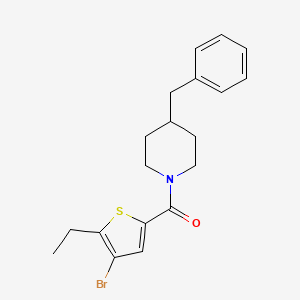
2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine intermediate with benzylamine under controlled conditions.
Final Assembly: The final compound is obtained by coupling the piperazine derivative with the pyrimidine core, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in key biological processes, such as neurotransmitter receptors or kinases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-benzylpiperazin-1-yl)-6-methyl-5-propylpyrimidin-4(3H)-one: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
This compound: is unique due to its specific substitution pattern and the presence of the benzylpiperazine moiety, which may confer distinct pharmacological properties compared to other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-7-17-15(2)20-19(21-18(17)24)23-12-10-22(11-13-23)14-16-8-5-4-6-9-16/h4-6,8-9H,3,7,10-14H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMUQVQDLOKEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151126 | |
| Record name | 6-Methyl-2-[4-(phenylmethyl)-1-piperazinyl]-5-propyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886152-34-7 | |
| Record name | 6-Methyl-2-[4-(phenylmethyl)-1-piperazinyl]-5-propyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886152-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[4-(phenylmethyl)-1-piperazinyl]-5-propyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(methylthio)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6004054.png)
![(2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B6004060.png)
![(2-{[3-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6004066.png)
![2-(2-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6004070.png)
![N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6004082.png)
![1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B6004099.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)

![5-methoxy-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]furan-2-carboxamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6004125.png)
